N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide
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Overview
Description
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a furan ring
Preparation Methods
The synthesis of N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Synthesis of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Incorporation of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the benzimidazole, piperazine, and furan moieties under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide undergoes various chemical reactions:
Scientific Research Applications
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide can be compared with similar compounds such as:
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate: This compound shares the benzimidazole moiety but differs in its overall structure and applications.
1-Methyl-2-(2-oxiranyl)-1H-benzimidazole: Another similar compound with a benzimidazole core but different functional groups.
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-7-8-16(30-15)14-27-12-11-24-22(29)19(27)13-21(28)23-10-9-20-25-17-5-3-4-6-18(17)26(20)2/h3-8,19H,9-14H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUXLBKBBQFORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)NCCC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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